3-Chloro-3'-piperidinomethyl benzophenone
Description
3-Chloro-3’-piperidinomethyl benzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-9-5-8-17(13-18)19(22)16-7-4-6-15(12-16)14-21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZGZTFPZKDHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643138 | |
| Record name | (3-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-96-6 | |
| Record name | (3-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’-piperidinomethyl benzophenone typically involves the reaction of 3-chlorobenzophenone with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for 3-Chloro-3’-piperidinomethyl benzophenone often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Chloro-3’-piperidinomethyl benzophenone is widely used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Biological Activity
3-Chloro-3'-piperidinomethyl benzophenone (CAS No. 898792-96-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, interactions with biological macromolecules, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 319.83 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity . It belongs to a class of compounds known as Mannich bases, which have been shown to possess cytotoxic properties against various cancer cell lines.
Cytotoxicity Studies
In a study evaluating the cytotoxic effects of Mannich bases, compounds similar to this compound demonstrated cytotoxicity that was significantly higher than standard chemotherapeutics like 5-fluorouracil. For instance, certain derivatives exhibited IC50 values ranging from 2.1 to 4.2-fold more potent against human Jurkat cells compared to the reference drug .
The mechanisms underlying the anticancer effects of this compound may involve:
- Inhibition of DNA Topoisomerase I : This enzyme is crucial for DNA replication and repair; inhibition leads to increased DNA damage in cancer cells.
- Induction of Apoptosis : The compound may trigger programmed cell death pathways in cancer cells, leading to reduced cell viability.
Case Studies
- Study on Human Colon Cancer Cell Lines :
- Evaluation Against Hepatocellular Carcinoma :
Interaction with Biological Macromolecules
This compound has been studied for its interactions with proteins and nucleic acids, which are critical for understanding its biological activity.
Binding Studies
- Protein Binding : The compound's ability to bind to serum albumin can influence its bioavailability and efficacy.
- Nucleic Acid Interaction : Preliminary studies indicate that the compound may intercalate into DNA, disrupting normal cellular processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
